molecular formula C26H53N5O B12715580 N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide CAS No. 93942-20-2

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide

Cat. No.: B12715580
CAS No.: 93942-20-2
M. Wt: 451.7 g/mol
InChI Key: IGTHUKCHFWQYHW-AVQMFFATSA-N
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Description

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide is a complex organic compound characterized by its long aliphatic chain and multiple amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the reaction of octadeca-9,12-dienoic acid with ethylenediamine to form an amide linkage. This intermediate is then subjected to further reactions with ethylenediamine derivatives to introduce additional amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds in the aliphatic chain.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated aliphatic chains.

Scientific Research Applications

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a crosslinking agent in biomaterials.

    Industry: It is used in the production of polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The compound’s long aliphatic chain also allows it to integrate into lipid membranes, affecting membrane properties and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.

    Ethanol, 2-[(2-aminoethyl)amino]-: Contains similar amine groups but lacks the long aliphatic chain.

Uniqueness

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide is unique due to its combination of a long aliphatic chain and multiple amine groups, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly versatile for applications requiring amphiphilic molecules.

Properties

CAS No.

93942-20-2

Molecular Formula

C26H53N5O

Molecular Weight

451.7 g/mol

IUPAC Name

(9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+

InChI Key

IGTHUKCHFWQYHW-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Origin of Product

United States

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